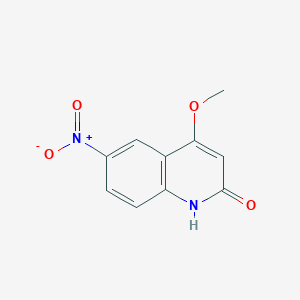

4-Methoxy-6-nitroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-nitro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-9-5-10(13)11-8-3-2-6(12(14)15)4-7(8)9/h2-5H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAKTZMQMZMWKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 4-Methoxy-6-nitroquinolin-2(1H)-one

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract: The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific derivative, 4-Methoxy-6-nitroquinolin-2(1H)-one. We will explore a logical and efficient synthetic pathway, from readily available starting materials to the final product. Each step is rationalized, drawing upon established chemical principles to explain experimental choices. Furthermore, a detailed protocol for the structural and purity confirmation of the target molecule using modern analytical techniques is presented. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a practical and scientifically rigorous guide to this compound.

Introduction and Strategic Rationale

The quinolin-2(1H)-one core, also known as carbostyril, is a heterocyclic motif of significant interest due to its prevalence in natural products and its wide range of biological activities.[1][2] Derivatives have been investigated for applications including anticancer, antimicrobial, and cardiotonic agents.[3][4] The specific compound, this compound (Molecular Formula: C₁₀H₈N₂O₄, Molecular Weight: 220.18 g/mol ), serves as a valuable intermediate for further functionalization.[5][6][7] The presence of the nitro group offers a handle for reduction to an amine, enabling subsequent amide or sulfonamide coupling, while the methoxy group modulates the electronic properties of the scaffold.

The synthetic strategy outlined herein is designed for efficiency and reliability, proceeding through a well-established quinolone synthesis followed by functional group modification. The core logic is to first construct the foundational 4-hydroxy-6-nitroquinolin-2(1H)-one ring system and then perform a targeted O-methylation to achieve the final product. This approach leverages common and predictable reaction mechanisms, ensuring a high degree of success and reproducibility in a laboratory setting.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is most logically achieved via a two-step process. This involves an initial cyclocondensation reaction to form the quinolinone core, followed by an etherification to install the methoxy group.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 4-Hydroxy-6-nitroquinolin-2(1H)-one

This step employs a thermal cyclization reaction, a variant of the Conrad-Limpach or Gould-Jacobs synthesis, which are classical methods for forming the quinolinone ring system.[8]

-

Principle: The reaction begins with the condensation of 4-nitroaniline with diethyl malonate. One of the ester groups of diethyl malonate undergoes transamidation with the aniline. The resulting intermediate is then subjected to high temperature in the presence of a dehydrating/condensing agent like Polyphosphoric Acid (PPA). PPA serves as both a solvent and a catalyst, promoting the intramolecular cyclization via electrophilic attack of the aryl ring onto the second carbonyl group, followed by tautomerization to yield the more stable 4-hydroxyquinolinone product.

Experimental Protocol:

-

To a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 4-nitroaniline (1.0 eq) and diethyl malonate (1.2 eq).

-

Slowly add Polyphosphoric Acid (PPA) (10x weight of aniline) to the mixture with stirring. The mixture will become a thick, stirrable slurry.

-

Heat the reaction mixture to 140-150 °C and maintain this temperature for 4-5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane).

-

After completion, allow the mixture to cool to approximately 80-90 °C.

-

Carefully and slowly pour the warm reaction mixture into a beaker containing ice-water (approx. 500 mL for a 10g scale reaction) with vigorous stirring. This will quench the reaction and precipitate the product.

-

Stir the resulting suspension for 1-2 hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7), followed by a wash with cold ethanol to remove residual impurities.

-

Dry the crude product, 4-hydroxy-6-nitroquinolin-2(1H)-one, in a vacuum oven. The product can be used in the next step without further purification or can be recrystallized from acetic acid or DMF/water if necessary.

Step 2: Synthesis of this compound

This step is a standard Williamson ether synthesis, where the hydroxyl group of the quinolinone is deprotonated to form a nucleophilic alkoxide, which then attacks an alkyl halide.

-

Principle: The 4-hydroxy group of the quinolinone is weakly acidic. A suitable base, such as potassium carbonate (K₂CO₃), is used to deprotonate it, forming a phenoxide-like anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide (CH₃I) in an Sₙ2 reaction to form the desired ether linkage.[9] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium cation without interfering with the nucleophile.

Experimental Protocol:

-

In a dry round-bottom flask under a nitrogen atmosphere, suspend the crude 4-hydroxy-6-nitroquinolin-2(1H)-one (1.0 eq) in anhydrous DMF.

-

Add anhydrous potassium carbonate (K₂CO₃) (2.0-2.5 eq) to the suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (CH₃I) (1.5 eq) dropwise via a syringe. Caution: Methyl iodide is toxic and a suspected carcinogen; handle it in a fume hood with appropriate personal protective equipment.

-

Heat the reaction mixture to 50-60 °C and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into cold water.

-

A solid precipitate of the product will form. Stir for 30 minutes.

-

Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether.

-

Dry the solid product, this compound, under vacuum. The product can be further purified by recrystallization from ethanol or ethyl acetate if required.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Caption: Workflow for the characterization of the final product.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₀H₈N₂O₄ |

| Molecular Weight | 220.18 g/mol [5] |

| Appearance | Yellow or off-white solid |

| Purity | >95% (as determined by HPLC)[10] |

Spectroscopic Data

The following tables summarize the expected data from key spectroscopic analyses.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 - 12.0 | br s | 1H | NH -1 | Exchangeable proton of the lactam amide. |

| ~8.2 - 8.4 | d | 1H | ArH -5 | Downfield shift due to deshielding from the adjacent C4-substituent and the peri-nitro group. |

| ~8.0 - 8.2 | dd | 1H | ArH -7 | Deshielded by the electron-withdrawing nitro group at C6. |

| ~7.8 - 8.0 | d | 1H | ArH -8 | Typical aromatic proton region. |

| ~6.2 - 6.4 | s | 1H | CH -3 | Olefinic proton on the quinolinone ring. |

| ~3.9 - 4.1 | s | 3H | OCH₃ -4 | Characteristic singlet for methoxy group protons.[5] |

Table 2: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200 - 3100 | Medium | N-H Stretch (Lactam) |

| 1650 - 1670 | Strong | C=O Stretch (Lactam carbonyl)[5] |

| 1590 - 1610 | Medium | C=C Aromatic Stretch |

| 1510 - 1530 | Strong | Asymmetric N-O Stretch (Ar-NO₂)[5] |

| 1340 - 1360 | Strong | Symmetric N-O Stretch (Ar-NO₂) |

| 1250 - 1280 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1020 - 1050 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

Table 3: Mass Spectrometry Data

| Technique | Expected m/z Value | Ion Assignment |

| ESI-MS (+) | 221.05 | [M+H]⁺ |

| ESI-MS (+) | 243.03 | [M+Na]⁺ |

| HRMS (ESI+) | 221.0557 | [M+H]⁺ |

Safety and Handling

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Acids: Polyphosphoric acid, nitric acid, and sulfuric acid are highly corrosive. Handle with extreme care.

-

Methyl Iodide: A toxic, volatile, and suspected carcinogenic substance. All transfers should be performed using a syringe in a fume hood.

-

Solvents: DMF is a skin irritant and can be absorbed through the skin. Avoid direct contact.

Conclusion

This guide details a robust and logical two-step synthesis for this compound, starting from 4-nitroaniline. The chosen methods—a thermal cyclocondensation followed by a Williamson ether synthesis—are reliable and scalable for laboratory purposes. The comprehensive characterization workflow, employing NMR, FT-IR, and Mass Spectrometry, provides a validated protocol for confirming the structural integrity and purity of the final product. This molecule represents a versatile platform for the development of novel quinolinone-based compounds for further investigation in drug discovery and materials science.

References

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. du.edu.eg [du.edu.eg]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (934687-51-1) for sale [vulcanchem.com]

- 6. parchem.com [parchem.com]

- 7. This compound | 934687-51-1 [sigmaaldrich.com]

- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-6-nitroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 4-Methoxy-6-nitroquinolin-2(1H)-one. As a member of the quinolinone family, a scaffold of significant interest in medicinal chemistry, this molecule presents a unique combination of functional groups that dictate its reactivity, solubility, and potential biological activity.[1][2] This document is structured to provide not only a summary of available data but also practical, in-depth experimental protocols for its synthesis and characterization, empowering researchers to further investigate this and related compounds.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinoline and quinolinone core structures are privileged scaffolds in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] Their rigid, planar nature allows for predictable interactions with biological targets, while the numerous positions for substitution offer a rich landscape for chemical modification to fine-tune pharmacological properties. The introduction of a nitro group, as seen in the title compound, is a common strategy in medicinal chemistry to modulate electronic properties and can be a precursor to other functional groups.[2] Furthermore, nitroaromatic compounds themselves have been investigated for a range of biological activities, including cytotoxic effects against cancer cell lines.[2][3]

This guide will delve into the specific characteristics of this compound, providing a foundational understanding for its potential application in drug discovery and development.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, beginning with the construction of the core quinolinone ring system followed by nitration. The following protocol is a robust and adaptable method based on established syntheses of similar quinolinone derivatives.[4][5]

Synthetic Pathway Overview

The synthesis initiates with the cyclization of an appropriately substituted aniline with a malonic acid derivative to form the quinolinone core. This is followed by a regioselective nitration to introduce the nitro group at the C6 position.

References

- 1. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 4-Methoxy-6-nitroquinolin-2(1H)-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methoxy-6-nitroquinolin-2(1H)-one, a heterocyclic compound belonging to the quinolinone family. Quinolinone derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities, including anticancer and antibacterial properties.[1][2][3][4][5] This document details the compound's structure, proposes a logical synthetic pathway based on established chemical principles, outlines its expected analytical characteristics, and discusses its potential significance in drug discovery and development.

Compound Identification and Physicochemical Properties

This compound is a substituted quinolinone with a distinct electronic profile arising from the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group. These features are critical to its chemical reactivity and potential biological interactions.

| Property | Value | Source(s) |

| CAS Number | 934687-51-1 | [6] |

| Molecular Formula | C₁₀H₈N₂O₄ | [7][8] |

| Molecular Weight | 220.18 g/mol | |

| IUPAC Name | 4-methoxy-6-nitro-1H-quinolin-2-one | [8] |

| Synonyms | 4-methoxy-6-nitroquinolin-2-ol | |

| Physical Form | Solid | |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) | [8] |

| Storage | Sealed in dry, room temperature conditions |

Proposed Synthetic Pathway and Experimental Rationale

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound (934687-51-1) for sale [vulcanchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-6-nitroquinolin-2(1H)-one

This guide provides an in-depth analysis of the spectroscopic data for the synthetic heterocyclic compound, 4-Methoxy-6-nitroquinolin-2(1H)-one. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its quinolinone core, a scaffold found in numerous biologically active compounds. Understanding its structural features through spectroscopic analysis is paramount for its identification, purity assessment, and the rational design of novel derivatives.

Introduction to this compound

This compound belongs to the quinolinone family, characterized by a bicyclic aromatic structure. The presence of a methoxy group at position 4, a nitro group at position 6, and a lactam functionality within the quinoline ring system bestows upon it a unique electronic and structural profile. These features are expected to manifest in its spectroscopic signatures. The molecular formula is C₁₀H₈N₂O₄, with a molecular weight of 220.18 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standard and effective protocol for acquiring NMR data for this class of compounds involves dissolving the sample in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), due to its excellent solubilizing power for polar organic molecules. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Spectra are typically recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy group protons, the vinyl proton, and the N-H proton of the lactam. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group will significantly influence the chemical shifts of the aromatic protons.[3]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~11.6 | Singlet (broad) | 1H | N1-H | The acidic proton of the lactam is expected to be significantly deshielded and will appear as a broad singlet. |

| ~8.1 | Doublet | 1H | H5 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will be split by the adjacent H7 proton. |

| ~7.8 | Doublet of doublets | 1H | H7 | This proton is coupled to both H5 and H8, resulting in a doublet of doublets. Its chemical shift is influenced by the meta-nitro group. |

| ~7.3 | Doublet | 1H | H8 | Coupled to H7, this proton will appear as a doublet. |

| ~6.3 | Singlet | 1H | H3 | As a vinyl proton adjacent to a carbonyl group and a methoxy-substituted carbon, it is expected to resonate in this region as a sharp singlet. |

| ~3.9 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are shielded and will appear as a sharp singlet. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~161.0 | C2 | The carbonyl carbon of the lactam is highly deshielded. |

| ~150.0 | C4 | The carbon bearing the methoxy group will be shifted downfield due to the oxygen atom. |

| ~145.0 | C6 | The carbon attached to the nitro group will be significantly deshielded. |

| ~140.0 | C8a | A quaternary aromatic carbon in the quinoline ring system. |

| ~125.0 | C5 | Aromatic CH carbon ortho to the nitro group. |

| ~122.0 | C7 | Aromatic CH carbon. |

| ~118.0 | C8 | Aromatic CH carbon. |

| ~115.0 | C4a | A quaternary aromatic carbon in the quinoline ring system. |

| ~106.0 | C3 | The vinyl carbon will be shielded relative to the aromatic carbons. |

| ~56.0 | -OCH₃ | The carbon of the methoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, N-O, and C-O bonds.

Experimental Protocol: IR Data Acquisition

The IR spectrum can be obtained using the solid-state Potassium Bromide (KBr) pellet method or by using an Attenuated Total Reflectance (ATR) accessory. The sample is mixed with dry KBr powder and pressed into a thin pellet for analysis. For ATR, a small amount of the solid sample is placed directly on the crystal.

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3200-3000 | Medium, Broad | N-H | Stretching |

| 1660-1680 | Strong | C=O (lactam) | Stretching |

| 1600-1450 | Medium-Strong | C=C (aromatic) | Stretching |

| 1550-1500 and 1350-1300 | Strong | N-O (nitro group) | Asymmetric and Symmetric Stretching |

| 1250-1000 | Strong | C-O (methoxy) | Stretching |

The presence of a strong, sharp peak around 1670 cm⁻¹ is indicative of the carbonyl group of the lactam. The two strong absorptions for the nitro group are also highly characteristic.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method for this compound. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. ESI is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The expected m/z for the protonated molecule [C₁₀H₈N₂O₄ + H]⁺ is 221.0506. The observation of this ion with high mass accuracy would confirm the molecular formula.

-

Key Fragmentation Pathways: The fragmentation of quinolinones can be complex. Common fragmentation patterns for related structures involve the loss of small neutral molecules.[7][8][9][10]

-

Loss of NO₂: A fragment corresponding to the loss of the nitro group (46 Da) may be observed at m/z 175.

-

Loss of CO: The lactam carbonyl group can be lost as carbon monoxide (28 Da), leading to a fragment at m/z 193.

-

Loss of CH₃ from the methoxy group: A fragment corresponding to the loss of a methyl radical (15 Da) from the methoxy group might be present at m/z 206.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The predicted spectroscopic data, based on the known effects of the constituent functional groups and the quinolinone scaffold, serve as a reliable reference for researchers working with this compound. This guide outlines the key spectral features to expect and the underlying principles governing them, thereby facilitating efficient and accurate analysis in a research and development setting.

References

- 1. parchem.com [parchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Literature Review of 4-Methoxy-6-nitroquinolin-2(1H)-one Research: A Guide for Drug Discovery Professionals

Foreword: Navigating the Frontier of Quinolinone Chemistry

To our fellow researchers, scientists, and pioneers in drug development, this document serves as an in-depth technical guide into the research surrounding 4-Methoxy-6-nitroquinolin-2(1H)-one. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] This guide is designed to provide a comprehensive literature review, synthesizing the available knowledge on the synthesis, potential biological activities, and mechanisms of action of this compound and its close analogs. In the absence of extensive research on this specific molecule, we will draw upon data from structurally related compounds to provide a predictive and insightful overview for future research and development endeavors.

The Quinolin-2(1H)-one Scaffold: A Privileged Core in Medicinal Chemistry

The quinolin-2(1H)-one moiety is a recurring motif in a multitude of natural products and synthetic molecules exhibiting significant pharmacological properties.[2] This heterocyclic system is recognized for its ability to interact with a diverse range of biological targets, leading to activities such as anticancer, antibacterial, anti-inflammatory, and antiviral effects. The planar nature of the quinoline ring facilitates intercalation with DNA and interactions with enzymatic active sites, while the lactam functionality provides a key hydrogen bonding motif. The substitution pattern on the quinolinone core plays a crucial role in modulating the biological activity, making it a fertile ground for the design of novel therapeutic agents.

Synthesis of this compound: A Probable Synthetic Pathway

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of substituted 4-methoxy-1H-quinolin-2-ones.[3] A general and logical synthetic approach would likely involve a multi-step process, as outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on known transformations of quinolinone systems.

Step 1: Synthesis of 4-Hydroxy-6-methoxyquinolin-2(1H)-one

-

In a high-temperature reaction vessel, combine p-anisidine and diethyl malonate in a 1:1 molar ratio.

-

Heat the mixture to approximately 250°C for 2-3 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solidified product is triturated with a suitable solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials.

-

The crude product is collected by filtration and can be further purified by recrystallization to yield 4-hydroxy-6-methoxyquinolin-2(1H)-one.

Step 2: Synthesis of 4-Hydroxy-6-nitroquinolin-2(1H)-one

-

Dissolve 4-hydroxy-6-methoxyquinolin-2(1H)-one in concentrated sulfuric acid at 0°C.

-

Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring completion by TLC.

-

Pour the reaction mixture onto crushed ice, leading to the precipitation of the nitro derivative.

-

Collect the solid by filtration, wash with cold water until neutral, and dry to obtain 4-hydroxy-6-nitroquinolin-2(1H)-one.

Step 3: Synthesis of this compound

-

Suspend 4-hydroxy-6-nitroquinolin-2(1H)-one in a suitable solvent such as dimethylformamide (DMF) or acetone.

-

Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the hydroxyl group.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain this compound.

Physicochemical and Spectroscopic Profile

The accurate characterization of a synthesized compound is paramount for its use in further research. The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 934687-51-1 | [4][5] |

| Molecular Formula | C₁₀H₈N₂O₄ | [4][5] |

| Molecular Weight | 220.18 g/mol | [4] |

| IUPAC Name | 4-methoxy-6-nitro-1H-quinolin-2-one | [6] |

| Physical Form | Solid | [7] |

| Purity | Typically >95% (as supplied by vendors) | [6][7] |

Expected Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons in the δ 7.0-8.5 ppm range, a singlet for the methoxy group around δ 3.9-4.1 ppm, and a broad singlet for the N-H proton. The proton at C5 is expected to be significantly downfield due to the deshielding effect of the adjacent nitro group. |

| ¹³C NMR | Carbonyl carbon (C2) around δ 160-165 ppm, methoxy-bearing carbon (C4) around δ 165-170 ppm, and other aromatic carbons in the δ 100-150 ppm range. |

| IR (Infrared) | Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1650-1670 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and asymmetric and symmetric NO₂ stretching (~1520 and ~1350 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z 220. |

Biological Activities and Therapeutic Potential: An Extrapolative Analysis

The true value of a novel chemical entity lies in its biological activity and potential for therapeutic application. Although direct biological data for this compound is scarce, the extensive research on related quinolinone derivatives provides a strong foundation for predicting its potential pharmacological profile.

Anticancer Activity: The Forefront of Quinolinone Research

The quinolinone scaffold is a well-established pharmacophore in the design of anticancer agents. The presence of both a methoxy and a nitro group on the quinolinone core suggests a high likelihood of significant cytotoxic activity.

-

Role of the Methoxy Group: The methoxy group can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, methoxy substituents have been shown to play a crucial role in the anticancer activity of various compounds by influencing their binding to target proteins.[8]

-

Role of the Nitro Group: The nitroaromatic moiety is a known feature in several genotoxic and cytotoxic agents. The electron-withdrawing nature of the nitro group can polarize the molecule and may be crucial for its mechanism of action, potentially through bioreductive activation in hypoxic tumor environments.

A study on a related compound, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, demonstrated a clear anticancer mechanism involving the induction of apoptosis and cell cycle arrest in human ovarian cancer cell lines.[9] This suggests that this compound could exert its anticancer effects through similar pathways.

Hypothesized Mechanism of Anticancer Action

Based on the known mechanisms of related nitroaromatic and quinolinone compounds, a plausible mechanism of action for this compound can be proposed.

Caption: Hypothesized mechanism of anticancer action for this compound.

This proposed mechanism involves the intracellular reduction of the nitro group to form reactive intermediates that can covalently bind to DNA, leading to DNA damage. This damage, in turn, can trigger cell cycle arrest and apoptosis. Additionally, quinolinone derivatives have been reported to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.

Other Potential Biological Activities

Beyond its predicted anticancer properties, the quinolinone scaffold has been associated with a range of other biological activities.

-

Antibacterial Activity: Several quinolinone derivatives have demonstrated potent antibacterial activity.[10][11] The presence of the nitro group, a common feature in antibacterial agents, suggests that this compound may also possess such properties.

-

Anti-inflammatory and Antioxidant Activity: The quinolinone core is also found in compounds with anti-inflammatory and antioxidant effects. Further investigation would be required to determine if this compound exhibits these activities.

Future Research Directions and Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. This literature review highlights the strong rationale for its investigation as a novel therapeutic agent, particularly in the realm of oncology.

Key Areas for Future Investigation:

-

Validated Synthesis and Characterization: The development and publication of a detailed and optimized synthetic protocol for this compound, along with its full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry), is a critical first step.

-

In Vitro Biological Evaluation: A comprehensive screening of the compound against a panel of human cancer cell lines is necessary to determine its cytotoxic profile and to calculate key parameters such as IC₅₀ values.

-

Mechanism of Action Studies: Elucidating the precise mechanism of action will be crucial. This should include studies on its effects on the cell cycle, apoptosis induction, DNA interaction, and potential inhibition of key cellular enzymes like topoisomerases.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with modifications at the methoxy and nitro positions, as well as on the quinolinone ring, will provide valuable insights into the structural requirements for optimal activity.

-

In Vivo Efficacy and Toxicity: Promising in vitro results should be followed by in vivo studies in animal models to assess the compound's antitumor efficacy, pharmacokinetic properties, and toxicity profile.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H8N2O4 | CID 75480713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. This compound | 934687-51-1 [sigmaaldrich.com]

- 7. This compound | 934687-51-1 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and In Vitro Antibacterial Activity of Quaternized 10-Methoxycanthin-6-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 4-Methoxy-6-nitroquinolin-2(1H)-one

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] However, the specific bioactivity profile of 4-Methoxy-6-nitroquinolin-2(1H)-one remains largely uncharacterized. This technical guide presents a comprehensive, multi-faceted in silico workflow designed to predict its biological activity, potential molecular targets, and drug-like properties. In an era where reducing the time and cost of drug development is paramount, computational approaches offer a powerful strategy to rapidly generate testable hypotheses and prioritize candidates for experimental validation.[2][3] This document serves as a practical guide for researchers and drug development professionals, detailing a systematic pipeline that integrates ligand- and structure-based methods, including target identification, molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is presented with a focus on the underlying scientific rationale, ensuring a self-validating and robust computational investigation.

Part 1: Foundational Concepts and Strategy

The Quinolinone Scaffold: A Bedrock for Bioactivity

The 2-quinolinone core is a recurring motif in a wide array of natural and synthetic compounds.[1] Molecules incorporating this structure have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[4][5][6] This established history provides a strong rationale for investigating novel, unexplored derivatives like this compound, as there is a high probability that it interacts with valuable biological targets.

Profile of the Target Compound: this compound

Before commencing any computational analysis, it is essential to define the molecule of interest.

-

IUPAC Name: 4-methoxy-6-nitro-1H-quinolin-2-one[7]

-

Molecular Formula: C₁₀H₈N₂O₄[8]

-

CAS Number: 934687-51-1

-

Structure (SMILES): COC1=CC(=O)NC2=C1C=C(C=C2)--INVALID-LINK--[O-][7]

The presence of a methoxy group (an electron-donating group) and a nitro group (a strong electron-withdrawing group) on the quinolinone ring creates a distinct electronic environment that will govern its molecular interactions.

The Rationale for a Predictive In Silico Workflow

Traditional high-throughput screening (HTS) is both resource-intensive and time-consuming.[3] Computer-aided drug design (CADD) provides a cost-effective and rapid alternative to sift through vast biological and chemical spaces.[9] By modeling interactions at a molecular level, in silico methods can:

-

Identify the most probable protein targets from thousands of possibilities.[10]

-

Predict the binding affinity and orientation of the compound within a target's active site.[11]

-

Evaluate its potential to be a viable drug candidate by predicting its pharmacokinetic and toxicity profiles.[12][13]

-

Guide the design of future experiments, focusing laboratory efforts on the most promising avenues.[14]

This guide outlines a workflow that synergistically combines multiple computational techniques to build a robust, predictive bioactivity profile.

Part 2: The Integrated Bioactivity Prediction Workflow

The cornerstone of a successful in silico investigation is a logical and integrated workflow. The following process is designed to move from broad, hypothesis-generating steps to specific, high-resolution predictions.

Caption: High-level overview of the integrated in silico workflow.

Step 1: Ligand Preparation (A Critical Prerequisite)

The accuracy of all subsequent predictions hinges on a correctly prepared ligand structure.

Protocol:

-

Obtain 2D Representation: Start with the SMILES string: COC1=CC(=O)NC2=C1C=C(C=C2)--INVALID-LINK--[O-].

-

Generate 3D Coordinates: Use software like Avogadro or ChemDraw to convert the 2D representation into a 3D structure.

-

Energy Minimization: This is the most crucial step. The initial 3D structure is not in its lowest energy (most stable) conformation. Use a molecular mechanics force field (e.g., MMFF94 or UFF) to perform energy minimization. This process adjusts bond lengths and angles to find a low-energy, sterically favorable conformation.

-

Save in a Docking-Compatible Format: Save the final, optimized 3D structure in a format such as .mol2 or .pdbqt.

Step 2: Target Identification (Hypothesis Generation)

With no known targets for our compound, we must first identify a list of high-probability candidates. A dual approach provides the most robust starting point.

2.2.1 Ligand-Based Target Prediction

This method operates on the principle that structurally similar molecules often share similar biological targets.[3]

Protocol:

-

Select Databases: Utilize public databases such as ChEMBL and PubChem.

-

Perform Similarity Search: Using the SMILES string or 2D structure of this compound, perform a Tanimoto-based similarity search. Set a similarity threshold (e.g., >0.85) to identify close structural analogs.

-

Collate Targets: Compile a list of the known, experimentally validated protein targets for the identified analogs. These become the first set of putative targets for our query compound.

2.2.2 Structure-Based Target Prediction (Reverse Docking)

This approach screens the compound against a large library of protein structures to find which ones it binds to with favorable energy.[10]

Protocol:

-

Select a Platform: Use web servers or software designed for reverse docking (e.g., SwissTargetPrediction, PharmMapper).

-

Submit the Ligand: Input the 3D structure of the prepared ligand.

-

Analyze Results: The server will return a ranked list of potential protein targets based on predicted binding affinity.

-

Cross-Reference and Prioritize: Compare the target lists from both the ligand-based and structure-based methods. Targets that appear in both lists are of the highest priority for further investigation.

| Predicted Target Class | Representative Target(s) | Rationale / Evidence Source |

| Protein Kinases | EGFR, VEGFR2, CDK2 | Quinolinone derivatives are known kinase inhibitors. |

| Topoisomerases | Topoisomerase I/II | A common target for anticancer agents with planar ring systems. |

| PARP | PARP-1 | Implicated in DNA repair; a target for nitroaromatic compounds. |

| Microbial Enzymes | Dihydrofolate Reductase | Based on similarity to known antimicrobial quinolones. |

| Caption: A hypothetical table of prioritized targets for subsequent analysis. |

Part 3: High-Resolution Interaction Analysis: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[15] It is a cornerstone of structure-based drug design.[11]

Caption: Step-by-step workflow for a molecular docking experiment.

Detailed Molecular Docking Protocol

Objective: To predict the binding mode and affinity of this compound against a high-priority target (e.g., Cyclin-Dependent Kinase 2 - CDK2).

Methodology:

-

Target Protein Preparation:

-

Download the 3D crystal structure of CDK2 from the Protein Data Bank (PDB). Choose a high-resolution structure with a co-crystallized ligand.

-

Using software like UCSF Chimera or BIOVIA Discovery Studio, prepare the protein by:

-

Deleting all water molecules and non-essential ions.

-

Adding polar hydrogen atoms.

-

Repairing any missing side chains or loops if necessary.

-

Saving the prepared receptor in .pdbqt format for AutoDock.

-

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of this compound from Part 2.1.

-

Define rotatable bonds and save in .pdbqt format.

-

-

Grid Box Definition:

-

Define the search space for the docking algorithm. The grid box should encompass the entire active site of the protein.

-

The coordinates for the box are typically centered on the co-crystallized ligand to ensure the simulation is focused on the known binding pocket.

-

-

Docking Simulation:

-

Use a validated docking program like AutoDock Vina.

-

Execute the docking run using the prepared receptor, ligand, and grid configuration files. The exhaustiveness parameter can be increased to ensure a more thorough conformational search.

-

-

Results Analysis and Interpretation:

-

The primary output is a set of predicted binding poses ranked by a scoring function (binding energy in kcal/mol). The more negative the value, the stronger the predicted binding affinity.

-

Analyze the top-ranked pose to identify key molecular interactions:

-

Hydrogen Bonds: Look for H-bonds between the ligand's H-bond donors/acceptors and protein residues.

-

Hydrophobic Interactions: Identify contacts between the quinolinone rings and non-polar residues.

-

Pi-Stacking: Check for interactions between the aromatic system and residues like Phenylalanine (PHE) or Tyrosine (TYR).

-

-

Summarizing Docking Data

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| CDK2 | 1HCK | -8.9 | LEU83, LYS33 | H-Bond, Hydrophobic |

| VEGFR2 | 1YWN | -9.2 | CYS919, ASP1046 | H-Bond, Pi-Cation |

| Topoisomerase I | 1K4T | -7.8 | ARG364, ASN722 | H-Bond, Pi-Stacking |

| Caption: Example table summarizing molecular docking results. |

Part 4: Predicting Drug-Likeness and Safety: ADMET Profiling

A compound with high potency is useless if it has poor pharmacokinetic properties or is toxic.[12] Early in silico ADMET prediction is crucial for identifying potential liabilities.

Protocol:

-

Select Web-Based Tools: Use a combination of well-regarded, free web servers for a consensus prediction.[12] Recommended tools include SwissADME and pkCSM.[16]

-

Input Structure: Submit the SMILES string of the compound to each server.

-

Collate and Analyze Data: Systematically collect the predictions for various pharmacokinetic and toxicological endpoints.

Key ADMET Parameters and Interpretation

| Property Class | Parameter | Predicted Value | Interpretation & Rationale |

| Physicochemical | Molecular Weight | 220.18 g/mol | Excellent. Well below the 500 Da limit for good oral absorption. |

| LogP | 1.85 | Optimal. Indicates good balance between solubility and permeability. | |

| H-Bond Donors | 1 | Compliant with Lipinski's Rule of Five (<5). | |

| H-Bond Acceptors | 5 | Compliant with Lipinski's Rule of Five (<10). | |

| Absorption | GI Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier, reducing CNS side effects. | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this key enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions; requires experimental validation. | |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibition | No | Low risk of cardiotoxicity. | |

| Hepatotoxicity | Yes | Potential risk of liver toxicity; a significant flag for further study. | |

| Caption: A comprehensive summary of in silico predicted ADMET properties. |

Part 5: Synthesis of Findings and Future Outlook

A Predicted Bioactivity Profile

The multi-faceted in silico analysis converges to form a preliminary bioactivity profile for this compound:

-

Probable Targets: The compound is predicted to be a multi-target agent, with a high likelihood of inhibiting protein kinases (e.g., CDK2, VEGFR2). This suggests potential applications in oncology .

-

Binding Efficacy: Molecular docking predicts strong binding affinities to these targets, characterized by a network of hydrogen bonds and hydrophobic interactions.

-

Drug-Likeness: The molecule exhibits excellent physicochemical properties and is predicted to have high gastrointestinal absorption. Its drug-likeness profile is favorable.

-

Potential Liabilities: The primary flags are the potential for CYP3A4 inhibition and hepatotoxicity. These are critical hypotheses that must be prioritised for experimental testing.

The Path Forward: From In Silico to In Vitro

Computational predictions, no matter how robust, are hypotheses that require experimental validation.[17] The results of this guide provide a clear and focused roadmap for laboratory work:

-

Chemical Synthesis: The first step is the synthesis and purification of this compound.

-

Target Validation:

-

Perform in vitro enzymatic assays against the top-predicted kinase targets (CDK2, VEGFR2). Determine IC₅₀ values to quantify inhibitory potency.

-

If active, proceed to cell-based assays using cancer cell lines that are dependent on these kinases.

-

-

ADMET Validation:

-

Conduct in vitro metabolism studies using human liver microsomes to confirm or refute the predicted CYP3A4 inhibition.

-

Perform cytotoxicity assays in hepatic cell lines (e.g., HepG2) to assess the hepatotoxicity risk.

-

This targeted validation strategy, guided by the in silico predictions, ensures that resources are used efficiently, accelerating the journey from a novel compound to a potential lead candidate.

Part 6: References

-

Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. --INVALID-LINK--[12][18]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. --INVALID-LINK--[20]

-

Journal of Chemical and Pharmaceutical Research. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. --INVALID-LINK--[14]

-

Patsnap. (2023). What is the significance of QSAR in drug design?. Patsnap Synapse. --INVALID-LINK--[2]

-

Benchchem. (2024). In Silico Prediction of Biological Activity for Novel Compounds: A Technical Guide. Benchchem. --INVALID-LINK--[3]

-

Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. --INVALID-LINK--[11]

-

Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384-13421. --INVALID-LINK--[15]

-

Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. --INVALID-LINK--[4][5]

-

Szymański, J., et al. (2024). Biological activity of natural 2-quinolinones. Natural Product Research, 39(5), 1-15. --INVALID-LINK--[1]

-

Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--[21]

-

Parchem. (n.d.). This compound. Retrieved from --INVALID-LINK--[8]

-

Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Vulcanchem. (n.d.). This compound. Retrieved from --INVALID-LINK--[7]

-

ZeptoWard. (n.d.). In Silico ADMET prediction. Retrieved from --INVALID-LINK--[17]

-

CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from --INVALID-LINK--[13]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from --INVALID-LINK--[10]

-

Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115. --INVALID-LINK--

-

Dadashpour, S., et al. (2021). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Galen Medical Journal, 10, e2067. --INVALID-LINK--[6]

-

El-Gamal, M. I., et al. (2017). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arabian Journal of Chemistry, 10(S2), S3324-S3337. --INVALID-LINK--[22]

-

Wang, Z., et al. (2021). Recent advances in research of natural and synthetic bioactive quinolines. RSC Advances, 11(42), 26039-26059. --INVALID-LINK--[23]

-

Singh, A., & Sharma, P. K. (2014). Computational/in silico methods in drug target and lead prediction. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 143-150. --INVALID-LINK--[9]

References

- 1. tandfonline.com [tandfonline.com]

- 2. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. benthamscience.com [benthamscience.com]

- 6. brieflands.com [brieflands.com]

- 7. This compound (934687-51-1) for sale [vulcanchem.com]

- 8. parchem.com [parchem.com]

- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 11. Molecular Docking: Shifting Paradigms in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 14. jocpr.com [jocpr.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]

- 18. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight [mdpi.com]

- 20. neovarsity.org [neovarsity.org]

- 21. This compound | 934687-51-1 [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

- 23. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Purification of 4-Methoxy-6-nitroquinolin-2(1H)-one

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of 4-Methoxy-6-nitroquinolin-2(1H)-one, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development. It outlines three primary purification techniques: recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The rationale behind the selection of each technique, the critical experimental parameters, and troubleshooting advice are discussed in depth to ensure the attainment of high-purity material essential for downstream applications.

Introduction: The Imperative for Purity

This compound is a crucial building block in the synthesis of various biologically active molecules. The purity of this intermediate directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Synthetic routes to this compound, such as the cyclocondensation of p-anisidine with malonic acid derivatives followed by nitration, can introduce a variety of impurities.[1] These may include unreacted starting materials, isomers, and byproducts from side reactions. Therefore, robust purification strategies are paramount.

This guide provides a systematic approach to the purification of this compound, empowering researchers to select and implement the most suitable method based on the required purity, scale, and available resources.

Understanding the Impurity Profile

A successful purification strategy begins with an understanding of the potential impurities. Based on common synthetic pathways, the crude this compound product may contain:

-

Unreacted Starting Materials: p-Anisidine, malonic acid derivatives.

-

Reaction Intermediates: Such as 4-hydroxy-6-methoxyquinolin-2(1H)-one.

-

Isomeric Byproducts: Positional isomers formed during the nitration step.

-

Degradation Products: Resulting from harsh reaction conditions.

The choice of purification technique will depend on the physicochemical differences between the target compound and these impurities, such as solubility and polarity.

Purification Strategy Workflow

The selection of a purification method is a critical decision. The following diagram illustrates a logical workflow for choosing the appropriate technique.

Caption: Workflow for selecting a purification technique.

Method 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2][3] It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

4.1. Rationale and Solvent Selection

An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, which is a polar molecule, polar solvents are generally suitable. The compound is known to be soluble in polar aprotic solvents like DMF and DMSO.[1] However, for recrystallization, solvents with a lower boiling point are often preferred for ease of removal.

Table 1: Suggested Solvents for Recrystallization

| Solvent | Boiling Point (°C) | Rationale |

| Ethanol | 78 | Good solubility at high temperatures for many quinoline derivatives.[4] |

| Acetic Acid | 118 | Can be effective for quinolinone systems. |

| Isopropanol | 82 | Similar properties to ethanol, can offer different solubility profiles. |

| Methanol | 65 | A good solvent for many polar compounds.[5] |

4.2. Step-by-Step Protocol for Recrystallization

-

Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol).

-

Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent dropwise until the solid completely dissolves at the boiling point of the solvent.

-

Decoloration (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

-

Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Method 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[6][7] It is particularly useful for separating complex mixtures, including isomers.

5.1. Rationale and System Selection

Given the polar nature of this compound due to the nitro group and the quinolinone core, a normal-phase chromatography setup with silica gel as the stationary phase is appropriate. The mobile phase (eluent) should be a mixture of a non-polar and a more polar solvent, with the polarity gradually increased to elute the compounds.

Table 2: Column Chromatography Parameters

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (60-120 or 100-200 mesh) | Standard choice for polar organic compounds. |

| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | Allows for the separation of compounds with varying polarities. |

| Monitoring | Thin Layer Chromatography (TLC) | To determine the optimal solvent system and monitor the separation. |

5.2. Step-by-Step Protocol for Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane/Ethyl Acetate).

-

Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

-

Elution: Begin eluting with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

-

Fraction Collection: Collect the eluent in fractions.

-

Analysis: Analyze the fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Caption: Process of column chromatography.

Method 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For obtaining the highest purity, preparative HPLC is the method of choice.[8][9][10] It is a scaled-up version of analytical HPLC, designed to isolate and purify compounds from complex mixtures.[11]

6.1. Rationale and Method Development

Due to the aromatic nature of this compound, a reversed-phase HPLC method is generally effective. Phenyl-Hexyl or C18 columns are suitable stationary phases.[12][13] Method development involves optimizing the mobile phase composition and gradient to achieve the best separation.

Table 3: Preparative HPLC Parameters

| Parameter | Recommendation | Rationale |

| Column | Phenyl-Hexyl or C18, preparative scale | Phenyl-Hexyl columns can offer unique selectivity for aromatic compounds through π-π interactions.[12] C18 is a robust, general-purpose reversed-phase column. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with a modifier (e.g., 0.1% TFA or Formic Acid) | Common mobile phases for reversed-phase chromatography. The modifier improves peak shape. |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) | The aromatic and nitro groups will have strong UV absorbance. |

| Flow Rate | Dependent on column dimensions | Scaled up from analytical flow rates. |

6.2. Step-by-Step Protocol for Preparative HPLC

-

Analytical Method Development: Develop an analytical HPLC method to determine the optimal separation conditions (column, mobile phase, gradient).

-

Sample Preparation: Dissolve the partially purified or crude this compound in the mobile phase or a compatible solvent. Filter the sample to remove any particulates.

-

System Setup: Equilibrate the preparative HPLC system with the initial mobile phase conditions.

-

Injection: Inject the sample onto the column.

-

Fraction Collection: Collect fractions as the separated compounds elute from the column. Automated fraction collectors are typically used.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

-

Pooling and Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization or rotary evaporation, to yield the highly purified product.

Conclusion

The purification of this compound is a critical step in the synthesis of many pharmaceutical compounds. The choice of purification technique—recrystallization, column chromatography, or preparative HPLC—should be guided by the initial purity of the crude material, the desired final purity, and the scale of the purification. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can consistently obtain high-purity this compound, ensuring the quality and integrity of their subsequent research and development activities.

References

- 1. This compound (934687-51-1) for sale [vulcanchem.com]

- 2. Home Page [chem.ualberta.ca]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]

- 5. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]

- 6. ukessays.com [ukessays.com]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. agilent.com [agilent.com]

- 9. gilson.com [gilson.com]

- 10. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 12. agilent.com [agilent.com]

- 13. sciencemadness.org [sciencemadness.org]

Application Notes and Protocols for the Use of 4-Methoxy-6-nitroquinolin-2(1H)-one in Antibacterial Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Methoxy-6-nitroquinolin-2(1H)-one in antibacterial assays. This document offers detailed protocols for determining the antibacterial efficacy of this compound, grounded in established scientific principles and methodologies.

Introduction: The Promise of Quinolone Scaffolds in Antibacterial Research

The quinolone and quinolinone cores are privileged structures in medicinal chemistry, forming the backbone of a significant class of antibiotics.[1][2] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[3][4][5][6][7] This targeted approach disrupts bacterial proliferation, leading to either bacteriostatic (growth inhibition) or bactericidal (cell death) effects. The emergence of multidrug-resistant bacterial strains necessitates the exploration of novel quinolone derivatives.[2][8] this compound is one such derivative, and this guide provides the foundational protocols to rigorously assess its antibacterial potential.

Foundational Knowledge: Mechanism of Action

Quinolone antibiotics typically function by forming a ternary complex with the bacterial type II topoisomerase (either DNA gyrase or topoisomerase IV) and the bacterial DNA.[6] This complex stabilizes the transient double-stranded breaks created by the enzymes during DNA supercoiling and decatenation, ultimately preventing the re-ligation of the DNA strands.[3][6] The accumulation of these breaks leads to the fragmentation of the bacterial chromosome and subsequent cell death.[3][7] The specific activity of this compound against these enzymes would need to be confirmed through further mechanistic studies, but this established mode of action for the quinolone class provides a strong rationale for its investigation as an antibacterial agent.

Getting Started: Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for obtaining accurate and reproducible results.

3.1. Physicochemical Properties of this compound

-

IUPAC Name: 4-methoxy-6-nitroquinolin-2-ol

-

Molecular Formula: C₁₀H₈N₂O₄

-

Molecular Weight: 220.18 g/mol

-

Purity: Typically ≥95%

-

Storage: Ambient temperature

3.2. Protocol for Stock Solution Preparation

The solubility of a compound is a critical factor in designing in vitro assays.[9] Dimethyl sulfoxide (DMSO) is a common solvent for dissolving quinolinone derivatives for antibacterial screening.[10][11]

Objective: To prepare a high-concentration stock solution of this compound for use in antibacterial assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Analytical balance

-

Vortex mixer

-

Sonicator

Procedure:

-

Determine the desired stock concentration. A common starting concentration is 10 mg/mL or a molar concentration such as 10 mM.

-

Accurately weigh the required amount of this compound powder using an analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Facilitate dissolution by vortexing the tube vigorously. If the compound does not readily dissolve, sonicate the tube in a water bath for 10-15 minutes.

-

Visually inspect the solution to ensure that the compound has completely dissolved and no particulates are visible.

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of the subsequent assays.

-

Aliquot and store. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.

Crucial Consideration: Since specific solubility data for this compound in DMSO may not be readily available, it is recommended to perform a preliminary solubility test to determine its maximum soluble concentration.

Core Protocols: Assessing Antibacterial Activity

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provide standardized methods for antimicrobial susceptibility testing.[6][7]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method is a widely used and standardized technique for determining MIC values.[7][13]

Objective: To determine the MIC of this compound against selected bacterial strains.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (optional, for spectrophotometric reading)

Workflow Diagram: MIC Determination

References

- 1. static.igem.org [static.igem.org]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of Antibiotic Stock Solutions and Discs • Microbe Online [microbeonline.com]

- 6. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial activity of some novel triazolo quinoline derivatives - World Scientific News [worldscientificnews.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. woah.org [woah.org]

Application Notes and Protocols for the Evaluation of 4-Methoxy-6-nitroquinolin-2(1H)-one in Cancer Cell Lines

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology Research

The quinoline and quinolinone ring systems are heterocyclic scaffolds of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] In oncology, quinoline derivatives have been successfully developed into therapies that function through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of critical signaling pathways like PI3K/Akt/mTOR.[1][3][4] Many quinoline-based agents have been shown to induce cell cycle arrest, apoptosis, and inhibit angiogenesis, making them a fertile ground for the discovery of novel anticancer drugs.[1][5][6]

This document provides a comprehensive guide for the initial in vitro characterization of a novel quinolinone derivative, 4-Methoxy-6-nitroquinolin-2(1H)-one (CAS No. 934687-51-1).[7][8] As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical, field-proven workflow designed to thoroughly investigate the anticancer potential of a new chemical entity. We will proceed from broad cytotoxicity screening to more focused mechanistic assays, explaining the causality behind each experimental choice and providing self-validating protocols.

Part 1: Initial Cytotoxicity Profiling

The first critical step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects across a panel of relevant cancer cell lines. This establishes a baseline of activity and helps identify sensitive and resistant cell lines, which can provide early clues into the compound's mechanism of action.[9]

The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] The principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 1: MTT Assay for IC50 Determination

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50), the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.[10]

Materials:

-

Selected cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], U87 [glioblastoma])

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[10]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10][13]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common concentration range for initial screening is 0.1 to 100 µM.

-

Remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

-

Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.[13]

-